molecular formula C12H10IN3O3S B4390954 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE

2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE

Cat. No.: B4390954
M. Wt: 403.20 g/mol
InChI Key: JRSRXIBKSAFPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with hydroxyl and sulfanyl groups, and an acetamide moiety attached to an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE typically involves the condensation of 4,6-dihydroxy-2-mercaptopyrimidine with an appropriate acetamide derivative. The reaction is often carried out in an anhydrous solvent such as methanol, under slightly basic conditions using sodium methoxide .

Industrial Production Methods: Industrial production methods for this compound may involve the use of commercially available reagents like substituted malonic acid diesters and guanidine hydrochloride, which are condensed in anhydrous methanol under basic conditions to produce the desired intermediate .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the iodophenyl group, potentially leading to the formation of phenyl derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and hydroxyl groups may form hydrogen bonds or covalent interactions with active sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    4,6-Dihydroxy-2-mercaptopyrimidine: Shares the pyrimidine core structure but lacks the iodophenyl and acetamide groups.

    2-Amino-4,6-dihydroxypyrimidine: Similar pyrimidine structure with amino substitution instead of sulfanyl.

    4,6-Dihydroxy-2-methylpyrimidine: Features a methyl group instead of the sulfanyl group.

Uniqueness: 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-IODOPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodophenyl group, in particular, enhances its potential for use in medicinal chemistry as a scaffold for drug development .

Properties

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O3S/c13-7-1-3-8(4-2-7)14-11(19)6-20-12-15-9(17)5-10(18)16-12/h1-5H,6H2,(H,14,19)(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSRXIBKSAFPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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